N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol. For instance, the synthesis of N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide involves structural modifications on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by HRMS, IR, 1H and 13C NMR experiments . The empirical formula of N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide is C20H24ClN3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include solubility in DMSO and insolubility in water . The molecular weight of N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide is 373.88 .Scientific Research Applications
- The incorporation of piperazine derivatives into biologically active compounds has been well-established. Given the presence of a piperazine moiety in this compound, it may exhibit antibacterial and antifungal properties .
Antibacterial and Antifungal Agents
Dopamine D4 Ligands
Mechanism of Action
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways. The exact nature of these changes depends on the specific context within the cell and the overall state of the organism.
Biochemical Pathways
Upon binding to the D4 dopamine receptors, the compound affects the dopaminergic signaling pathways . These pathways play crucial roles in various brain functions, including reward, reinforcement, and motor control. The downstream effects of this modulation can vary widely, depending on the specific cellular context and the overall physiological state of the organism.
Pharmacokinetics
It is known to besoluble in DMSO , which suggests that it may have good bioavailability
Future Directions
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(3-oxo-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN6O2S/c26-17-4-3-5-18(16-17)31-14-12-30(13-15-31)11-10-27-22(33)9-8-21-24(34)32-23(28-21)19-6-1-2-7-20(19)29-25(32)35/h3-5,16,19-21H,1-2,6-15H2,(H,27,33)(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJFUXVEKZLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
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